Compound Description: Ibrutinib is a potent, orally available, irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. It is used for the treatment of certain B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia. It has been reported to have moderate activity against FLT3-ITD positive acute myeloid leukemia (AML) cells [].
Relevance: Ibrutinib shares a similar core pharmacophore with N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, particularly the pyrazolo[3,4-d]pyrimidine moiety. This structural similarity led researchers to use Ibrutinib as a starting point in the development of new FLT3 kinase inhibitors for treating FLT3-ITD positive AML [].
CHMFL-FLT3-122
Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor discovered through structure-guided drug design based on the structure of Ibrutinib []. It exhibits strong antiproliferative activity against FLT3-ITD positive AML cell lines and has shown efficacy in suppressing tumor growth in vivo [].
Relevance: CHMFL-FLT3-122, like N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, contains a pyrazolo[3,4-d]pyrimidine core and was developed as a FLT3 kinase inhibitor for treating AML []. Both compounds highlight the importance of the pyrazolo[3,4-d]pyrimidine moiety in targeting FLT3 kinase.
CHMFL-EGFR-202
Compound Description: CHMFL-EGFR-202 is a novel, irreversible EGFR mutant kinase inhibitor discovered based on the core pharmacophore of Ibrutinib []. It potently inhibits EGFR primary mutants and drug-resistant mutants and exhibits strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines [].
Relevance: Similar to N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, CHMFL-EGFR-202 utilizes the pyrazolo[3,4-d]pyrimidine core as a key structural feature []. This shared pharmacophore highlights the versatility of the pyrazolo[3,4-d]pyrimidine scaffold in targeting different kinases.
CHMFL-FLT3-213
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor discovered through a structure-guided approach using Ibrutinib as a starting point []. This compound exhibits strong inhibitory effects against a variety of FLT3-ITD mutants, induces apoptosis in FLT3-ITD positive AML cells, and has demonstrated significant tumor growth suppression in vivo [].
Relevance: CHMFL-FLT3-213, like N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, targets FLT3 kinase and belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives []. The development of CHMFL-FLT3-213, similar to the target compound, emphasizes the potential of this chemical class in developing therapeutics for FLT3-ITD positive AML.
Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative synthesized to investigate the cytotoxic activity of this core structure [, ]. It displayed cytotoxic activity against breast, colon, and liver cancer cell lines and showed potent inhibitory activity against FGFR [, ].
Relevance: Both (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone and N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide share the pyrazolo[3,4-d]pyrimidine core, highlighting the potential of this scaffold for developing anticancer agents [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.